molecular formula C21H12O6 B3329460 Trisalicylide CAS No. 5981-18-0

Trisalicylide

Cat. No.: B3329460
CAS No.: 5981-18-0
M. Wt: 360.3 g/mol
InChI Key: KYLIMUJRJDIPPF-UHFFFAOYSA-N
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Description

Trisalicylide, also known as tri-o-acetylsalicylic acid, is a chemical compound that has garnered attention for its potential use in various scientific experiments and industries. It is a derivative of salicylic acid and is known for its anti-inflammatory and analgesic properties. This compound is often used in the pharmaceutical industry for its therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trisalicylide can be synthesized through the acetylation of salicylic acid. The process involves reacting salicylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Trisalicylide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into simpler compounds.

    Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific temperature and pressure conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Trisalicylide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Utilized for its anti-inflammatory and analgesic properties in the treatment of conditions such as arthritis and pain management.

    Industry: Employed in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

Trisalicylide exerts its effects by inhibiting the synthesis of prostaglandins, which are compounds involved in inflammation and pain. It acts on the hypothalamus heat-regulating center to reduce fever and blocks the generation of pain impulses. The molecular targets include prostaglandin G/H synthase 1 and 2, which are key enzymes in the prostaglandin synthesis pathway.

Comparison with Similar Compounds

    Aspirin (Acetylsalicylic Acid): Like trisalicylide, aspirin is a derivative of salicylic acid and has similar anti-inflammatory and analgesic properties.

    Choline Magnesium Trisalicylate: Another non-acetylated salicylate used as a nonsteroidal anti-inflammatory drug.

Uniqueness: this compound is unique in its specific acetylation pattern, which may confer different pharmacokinetic and pharmacodynamic properties compared to other salicylates. Its ability to inhibit prostaglandin synthesis without affecting platelet aggregation distinguishes it from aspirin, making it a valuable alternative in certain therapeutic contexts.

Properties

IUPAC Name

2,10,18-trioxatetracyclo[18.4.0.04,9.012,17]tetracosa-1(24),4,6,8,12,14,16,20,22-nonaene-3,11,19-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12O6/c22-19-13-7-1-4-10-16(13)25-20(23)15-9-3-6-12-18(15)27-21(24)14-8-2-5-11-17(14)26-19/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLIMUJRJDIPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC3=CC=CC=C3C(=O)OC4=CC=CC=C4C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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